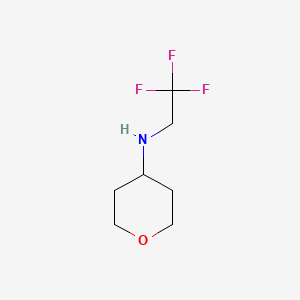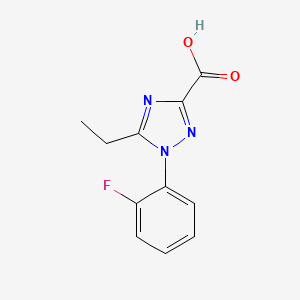![molecular formula C11H15NO2S B1418983 Methyl 3-{[(3-aminophenyl)methyl]sulfanyl}propanoate CAS No. 1156699-01-2](/img/structure/B1418983.png)
Methyl 3-{[(3-aminophenyl)methyl]sulfanyl}propanoate
Vue d'ensemble
Description
“Methyl 3-{[(3-aminophenyl)methyl]sulfanyl}propanoate” is a chemical compound with the CAS Number: 1184057-66-6 . It has a molecular weight of 211.28 and its IUPAC name is "methyl 3-[(3-aminophenyl)sulfanyl]propanoate" .
Molecular Structure Analysis
The InChI code for “Methyl 3-{[(3-aminophenyl)methyl]sulfanyl}propanoate” is1S/C10H13NO2S/c1-13-10(12)5-6-14-9-4-2-3-8(11)7-9/h2-4,7H,5-6,11H2,1H3 . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
“Methyl 3-{[(3-aminophenyl)methyl]sulfanyl}propanoate” is a liquid at room temperature .Applications De Recherche Scientifique
Synthesis Techniques and Conformational Properties
- The synthesis of 3-(phenylsulfonimidoyl)propanoate derivatives has been extensively studied. Notably, a range of strategies, including the use of O-(mesitylsulfonyl)hydroxylamine (MSH) and iminoiodane reagents, has been explored. The pseudo-dipeptides formed during these syntheses exhibit intriguing conformational properties, hinting at potential structural or functional applications (Tye & Skinner, 2002).
Catalytic Applications
- Sulfuric acid derivatives, like ([3-(3-silicapropyl)sulfanyl]propyl)ester, have been identified as recyclable catalysts. They show significant promise in condensation reactions, notably between aromatic aldehydes and 3-methyl-l-phenyl-5-pyrazolone, resulting in high yields without loss of catalytic activity over multiple runs (Tayebi et al., 2011).
Structural Insights and Potential Inhibitory Effects
- Studies on 2,4-disubstituted-dihydropyrimidine-5-carbonitrile derivatives have provided valuable structural insights. These compounds demonstrate a significant inhibitory potential against the human dihydrofolate reductase enzyme, a trait that could be of immense value in pharmacological contexts (Al-Wahaibi et al., 2021).
Biological Activity and Synthesis of Derivatives
- The synthesis of various derivatives of propanoic acid and their biological activities have been a subject of research. Compounds like [(11-{[2-(3-nitrophenyl)-4-oxo-1,3-thiazolidin-3-yl]amino}-11-oxoundecyl)sulfanyl]acetic acid and related derivatives have been explored for their structural properties and potential biological applications (Rahman et al., 2005).
Enzymatic Catalysis and Pharmaceutical Applications
- The asymmetric biocatalysis of S-3-amino-3-phenylpropionic acid by newly isolated Methylobacterium Y1-6 showcases the importance of enantiopure compounds in drug research. This process is instrumental in the production of S-dapoxetine, highlighting the intersection of enzymatic catalysis and pharmaceutical development (Li et al., 2013).
Safety And Hazards
The safety information for “Methyl 3-{[(3-aminophenyl)methyl]sulfanyl}propanoate” includes several hazard statements: H302, H315, H318, H335 . These represent specific hazards associated with the compound. The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 . These represent recommended measures to minimize or prevent adverse effects resulting from exposure to the hazardous product or improper storage or handling of the hazardous product.
Propriétés
IUPAC Name |
methyl 3-[(3-aminophenyl)methylsulfanyl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S/c1-14-11(13)5-6-15-8-9-3-2-4-10(12)7-9/h2-4,7H,5-6,8,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUAHEVOXJOUPGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCSCC1=CC(=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-{[(3-aminophenyl)methyl]sulfanyl}propanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[4-(3,4-Dichlorobenzyl)piperazin-1-yl]propanoic acid](/img/structure/B1418900.png)
![4-[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl]aniline](/img/structure/B1418902.png)
![3-[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl]aniline](/img/structure/B1418903.png)
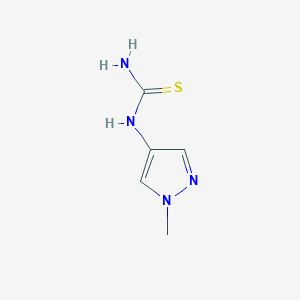
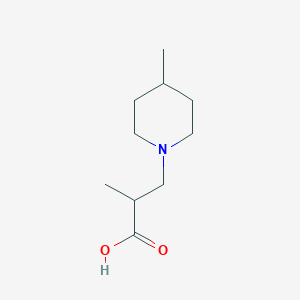
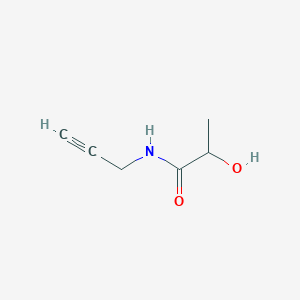
![4-{[(Oxan-2-ylmethyl)(propan-2-yl)amino]methyl}aniline](/img/structure/B1418910.png)
![N-[2-(piperazin-1-yl)ethyl]cyclopentanecarboxamide](/img/structure/B1418911.png)
![[2-(Ethylsulfanyl)pyridin-4-yl]methanamine](/img/structure/B1418912.png)
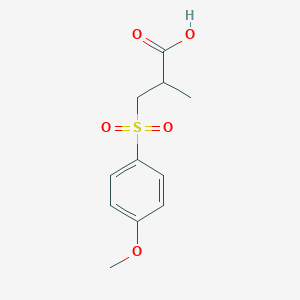
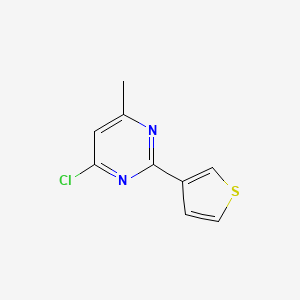
![N-{3-[(methylamino)methyl]phenyl}benzenesulfonamide](/img/structure/B1418918.png)
